molecular formula C20H17NO7S2 B2999428 2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid CAS No. 872696-30-5

2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B2999428
CAS No.: 872696-30-5
M. Wt: 447.48
InChI Key: WXZHYTMSKMILJW-PXNMLYILSA-N
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Description

This compound belongs to the Z-configuration thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a 3,4,5-trimethoxyphenylmethylidene group at position 5 and a 2-sulfanylidene moiety at position 2. The 3,4,5-trimethoxyphenyl substituent is structurally analogous to combretastatin derivatives, known for microtubule-disrupting anticancer activity . The Z-isomer configuration is critical for maintaining planar geometry, which is often associated with improved biological activity in similar compounds .

Properties

IUPAC Name

2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7S2/c1-26-14-6-10(7-15(27-2)17(14)28-3)8-16-18(23)21(20(29)30-16)11-4-5-12(19(24)25)13(22)9-11/h4-9,22H,1-3H3,(H,24,25)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZHYTMSKMILJW-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid (CAS No. 1164500-72-4) is a thiazolidine derivative that has garnered interest due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzoic acid moiety linked to a thiazolidine ring, which contains a sulfanylidene group. The molecular formula is C24H22N2O5S2C_{24}H_{22}N_{2}O_{5}S_{2} with a molecular weight of 478.57 g/mol.

PropertyValue
Molecular FormulaC24H22N2O5S2C_{24}H_{22}N_{2}O_{5}S_{2}
Molecular Weight478.57 g/mol
CAS Number1164500-72-4
SolubilitySoluble in DMSO and DMF

Anticancer Properties

Recent studies have indicated that compounds similar to 2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid exhibit significant anticancer properties. For instance, derivatives of thiazolidine have been shown to induce apoptosis in various cancer cell lines.

Case Study: SKOV-3 Ovarian Cancer Cells

In a study involving SKOV-3 ovarian cancer cells, treatment with related thiazolidine compounds demonstrated:

  • Inhibition of Cell Migration: A concentration-dependent reduction in cell migration was observed, with up to a 45% decrease at the highest concentration tested (0.125 µM) after 12 hours of treatment.
  • Gene Expression Modulation: The compound significantly upregulated the expression of genes associated with apoptosis (e.g., THBS1) while downregulating those linked to proliferation (e.g., SOX4) .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis: By activating pro-apoptotic pathways and inhibiting anti-apoptotic signals.
  • Cell Cycle Arrest: The compound may induce G2/M phase arrest in cancer cells, thereby inhibiting proliferation .
  • Inhibition of Angiogenesis: Modulating the expression of angiogenic factors such as THBS1 .

Antioxidant Activity

Thiazolidine derivatives have also been reported to possess antioxidant properties, which can protect cells from oxidative stress. This activity contributes to their overall therapeutic potential in various diseases.

Summary of Research Studies

Several studies have explored the biological activity of thiazolidine derivatives similar to our compound:

Study ReferenceBiological Activity ObservedKey Findings
Anti-proliferative in cancer cellsSignificant downregulation of SOX4 and RGCC
Antioxidant propertiesReduction in oxidative stress markers

Future Directions

Further research is warranted to fully elucidate the pharmacological profile of 2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid. Potential areas for exploration include:

  • In Vivo Studies: To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies: To further dissect the pathways involved in its anticancer effects.
  • Formulation Development: Exploring delivery methods that enhance bioavailability.

Comparison with Similar Compounds

Structural and Substituent Variations

Thiazolidinone derivatives are structurally diverse, with variations primarily in the arylidene substituents and peripheral functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Key Thiazolidinone Derivatives
Compound Name / Substituents Core Structure Key Substituents Biological Activity Reference
Target Compound (3,4,5-Trimethoxyphenyl) Thiazolidin-4-one, Z-config. 3,4,5-Trimethoxyphenyl, Benzoic acid Anticancer (inferred)
(Z)-5-(3-Fluorobenzylidene) derivative Thiazolidin-4-one, Z-config. 3-Fluorophenyl, Benzenesulfonamide Anticancer (tested)
(Z)-5-(4-Nitrobenzylidene) derivative Thiazolidin-4-one, Z-config. 4-Nitrophenyl, Substituted amino groups Anticancer, Antibacterial
5-(Thiophen-2-ylmethylene) derivative Thiazolidin-4-one, Z-config. Thiophene, Substituted amino groups Antifungal, Antibacterial
Indolylmethylene derivatives Thiazolidin-4-one, Z-config. Indole, Benzoic acid Antibacterial, Antifungal

Key Observations :

  • Electron-Donating vs. In contrast, nitro-substituted derivatives (e.g., 4-nitrobenzylidene) exhibit electron-withdrawing effects, which may increase reactivity but reduce metabolic stability .
  • Bioactivity Correlations : Indolylmethylene derivatives show potent antifungal activity (MIC values: 2–8 µg/mL against Candida spp.) , whereas fluorobenzylidene analogs demonstrate anticancer activity (IC₅₀: 1.2–5.8 µM against HeLa cells) . The target compound’s trimethoxyphenyl group is associated with microtubule inhibition, similar to combretastatin analogues .

Key Observations :

  • The target compound’s synthesis likely follows a similar pathway to , but yields and melting points are influenced by the steric and electronic nature of the aldehyde. Bulky substituents (e.g., benzyloxy-methoxyphenyl) result in higher melting points due to increased crystallinity .
  • The 3-fluorobenzylidene derivative achieves moderate yields (65–78%), suggesting that electron-withdrawing substituents may slightly hinder condensation efficiency .

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